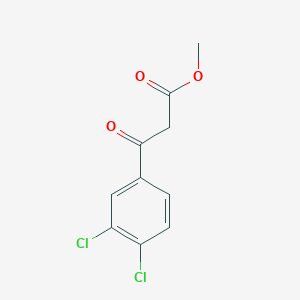

3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El 3-(3,4-Diclorofenil)-3-oxo-propionato de metilo es un compuesto orgánico que pertenece a la clase de ésteres aromáticos. Se caracteriza por la presencia de un grupo diclorofenilo unido a una unidad de éster de ácido propiónico.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 3-(3,4-Diclorofenil)-3-oxo-propionato de metilo típicamente implica la esterificación de 3-(3,4-Diclorofenil)-3-oxo-propiónico con metanol en presencia de un catalizador ácido. La reacción se lleva a cabo bajo condiciones de reflujo para garantizar la conversión completa del ácido al éster.

Métodos de producción industrial

En un entorno industrial, la producción de este compuesto se puede ampliar utilizando reactores de flujo continuo. Esto permite un mejor control de las condiciones de reacción y un rendimiento mejorado. El uso de sistemas automatizados también garantiza la coherencia en la calidad del producto.

Análisis De Reacciones Químicas

Tipos de reacciones

El 3-(3,4-Diclorofenil)-3-oxo-propionato de metilo puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo éster en un alcohol.

Sustitución: El grupo diclorofenilo puede sufrir reacciones de sustitución aromática electrofílica.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).

Reducción: Los agentes reductores como hidruro de aluminio y litio (LiAlH₄) o borohidruro de sodio (NaBH₄) se utilizan típicamente.

Sustitución: Las reacciones de sustitución aromática electrofílica a menudo utilizan reactivos como halógenos (Cl₂, Br₂) y agentes de nitración (HNO₃).

Principales productos formados

Oxidación: Formación de ácido 3-(3,4-Diclorofenil)-3-oxo-propiónico.

Reducción: Formación de 3-(3,4-Diclorofenil)-3-hidroxi-propionato de metilo.

Sustitución: Formación de varios derivados sustituidos dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

El 3-(3,4-Diclorofenil)-3-oxo-propionato de metilo tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.

Biología: Se estudia por su posible actividad biológica e interacciones con enzimas.

Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidos los efectos antiinflamatorios y antimicrobianos.

Industria: Se utiliza en la producción de productos químicos especializados y productos farmacéuticos.

Mecanismo De Acción

El mecanismo de acción del 3-(3,4-Diclorofenil)-3-oxo-propionato de metilo implica su interacción con dianas moleculares específicas. El compuesto puede actuar como un inhibidor o activador de ciertas enzimas, afectando varias vías bioquímicas. Las dianas moleculares y vías exactas dependen de la aplicación específica y el contexto de uso.

Comparación Con Compuestos Similares

Compuestos similares

Ácido 3-(3,4-Diclorofenil)-3-oxo-propiónico: La forma ácida madre del éster.

3-(3,4-Diclorofenil)-3-hidroxi-propionato de metilo: Una forma reducida del éster.

3,4-Diclorofenil isocianato: Un compuesto relacionado con un grupo isocianato en lugar del éster.

Unicidad

El 3-(3,4-Diclorofenil)-3-oxo-propionato de metilo es único debido a su grupo funcional éster específico, que confiere reactividad química distinta y posible actividad biológica. Su grupo diclorofenilo también contribuye a sus propiedades únicas en comparación con otros compuestos similares.

Actividad Biológica

3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester, a compound with significant biological relevance, has been the subject of various studies focusing on its pharmacological properties. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be depicted as follows:

- Molecular Formula : C10H9Cl2O3

- Molecular Weight : 248.09 g/mol

This compound features a dichlorophenyl group attached to a propionic acid moiety, which is esterified with methanol.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of propionic acid have shown effectiveness against various bacterial strains. The mechanism typically involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Antitumor Activity

Several studies have highlighted the potential antitumor effects of compounds related to this compound. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been documented. For example, pyrazole derivatives have demonstrated significant inhibitory effects on BRAF(V600E), EGFR, and other cancer-related targets .

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of various esters, including those structurally similar to this compound. The results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations as low as 0.5 mg/mL . -

Antitumor Effects :

A recent investigation into the cytotoxic effects of related compounds revealed that several derivatives exhibited enhanced cytotoxicity in MDA-MB-231 breast cancer cells when combined with doxorubicin, suggesting a synergistic effect that may lead to improved therapeutic outcomes .

Table 1: Biological Activities of Related Compounds

Propiedades

Número CAS |

677326-67-9 |

|---|---|

Fórmula molecular |

C10H8Cl2O3 |

Peso molecular |

247.07 g/mol |

Nombre IUPAC |

methyl 3-(3,4-dichlorophenyl)-3-oxopropanoate |

InChI |

InChI=1S/C10H8Cl2O3/c1-15-10(14)5-9(13)6-2-3-7(11)8(12)4-6/h2-4H,5H2,1H3 |

Clave InChI |

HEHYOAAIZBKHJZ-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)CC(=O)C1=CC(=C(C=C1)Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.